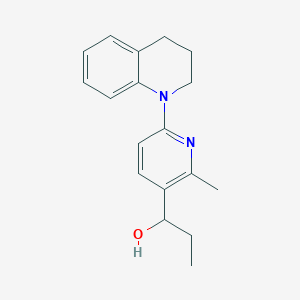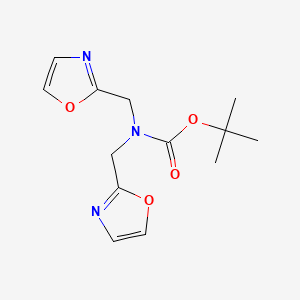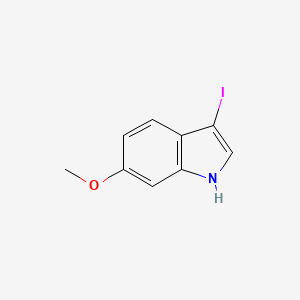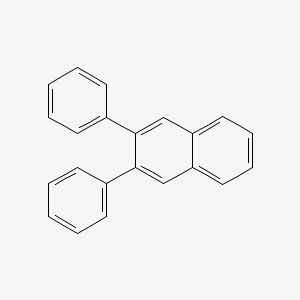![molecular formula C18H16N2O B11845482 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- CAS No. 130452-16-3](/img/structure/B11845482.png)
4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyridine and indole ring system. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate indole derivative with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting intermediate is then subjected to cyclization and reduction steps to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted analogs. These products can further undergo additional transformations to yield a wide range of derivatives with diverse biological activities .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in the treatment of cancer, infectious diseases, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-tumor effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent inhibitory activity against fibroblast growth factor receptors.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one stands out due to its unique structural features and diverse biological activities.
Propriétés
Numéro CAS |
130452-16-3 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one |
InChI |
InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2 |
Clé InChI |
WZRNKXGBOIAEKA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)











![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
